N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydroxyanilino group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then reacted with 2-hydroxyaniline under specific conditions to form the intermediate product. This intermediate is further reacted with benzoyl chloride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
Uniqueness
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O7/c1-33-21-13-16(19(27(31)32)14-22(21)34-2)12-18(26-23(29)15-8-4-3-5-9-15)24(30)25-17-10-6-7-11-20(17)28/h3-14,28H,1-2H3,(H,25,30)(H,26,29)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJIDSMKHFMDY-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C(=O)NC2=CC=CC=C2O)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C(=O)NC2=CC=CC=C2O)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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